molecular formula C30H18O10 B14088435 6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one CAS No. 166824-22-2

6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B14088435
CAS No.: 166824-22-2
M. Wt: 538.5 g/mol
InChI Key: KNOJWNDGCRZBBA-UHFFFAOYSA-N
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Description

The compound 6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a complex organic molecule belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple hydroxyl groups and chromenone structure, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-hydroxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone.

    Cyclization: The chalcone intermediate is then cyclized using an acid catalyst, such as hydrochloric acid, to form the chromenone structure.

    Hydroxylation: The final step involves the hydroxylation of the chromenone structure using a suitable oxidizing agent, such as hydrogen peroxide, to introduce the hydroxyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the carbonyl groups to hydroxyl groups.

    Substitution: The hydroxyl groups can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated flavonoids.

Scientific Research Applications

6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential anticancer and neuroprotective effects.

    Industry: Utilized in the development of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one: can be compared with other similar compounds, such as:

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Genistein: An isoflavone with estrogenic and anticancer activities.

The uniqueness of This compound lies in its specific hydroxylation pattern and chromenone structure, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound 6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one , also known as a biflavonoid, is a member of the flavonoid family and is characterized by its complex structure that includes multiple hydroxyl groups. This article focuses on its biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Molecular Formula and Weight

  • Molecular Formula : C30H26O13
  • Molecular Weight : 594.525 g/mol

Antioxidant Activity

Flavonoids are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound exhibits significant antioxidant activity, with IC50 values indicating its potency in various assays. For instance, it has been reported to have an IC50 of approximately 28.55 µg/mL in DPPH assays, demonstrating strong potential as an antioxidant agent .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Research indicates that it can significantly reduce inflammation in cellular models, suggesting its potential use in treating inflammatory diseases .

Anticancer Properties

Research has highlighted the anticancer potential of this biflavonoid. It has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Mechanistically, it promotes cell cycle arrest at the G1 phase by upregulating cyclin-dependent kinase inhibitors while downregulating cyclins A, D1, and E1 .

Case Study: Breast Cancer Cells

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 134 µM). The compound's ability to induce apoptosis was confirmed through Annexin V staining assays .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it possesses activity against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as a natural antimicrobial agent .

Summary of Biological Activities

Activity TypeIC50 ValueMechanism of Action
Antioxidant28.55 µg/mLScavenging free radicals
Anti-inflammatoryN/AInhibition of COX-2 and iNOS
Anticancer134 µM (MCF-7 cells)Induction of apoptosis; G1 phase arrest
AntimicrobialN/AInhibition of bacterial growth

Properties

CAS No.

166824-22-2

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

IUPAC Name

6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)21-9-17(33)25-23(39-21)11-19(35)27(29(25)37)28-20(36)12-24-26(30(28)38)18(34)10-22(40-24)14-3-7-16(32)8-4-14/h1-12,31-32,35-38H

InChI Key

KNOJWNDGCRZBBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O

Origin of Product

United States

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